2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the ethyl and methylenecyclohexyl groups . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes and proteins involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it targets specific receptors and signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-ethyl-N-(4-methylidenecyclohexyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-16-19-14-9-6-12(10-15(14)21-16)17(20)18-13-7-4-11(2)5-8-13/h6,9-10,13H,2-5,7-8H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGQSNMCVOMHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(=C)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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